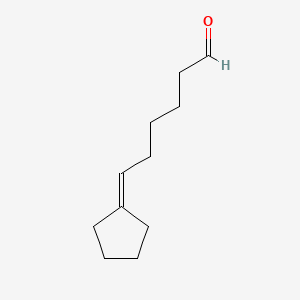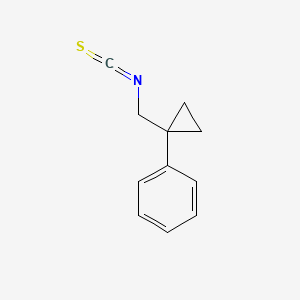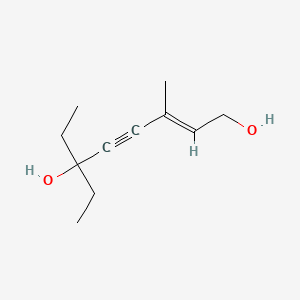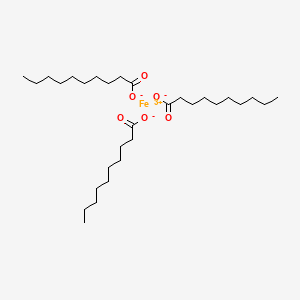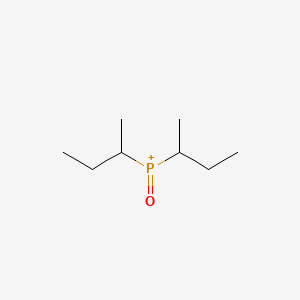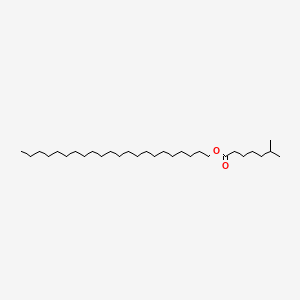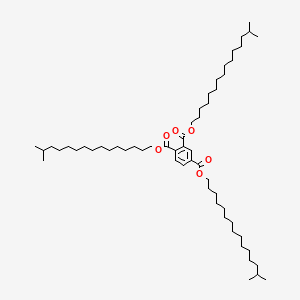
N,N'-bis(3-aminopropyl)hexatriacontane-1,36-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis(3-aminopropyl)hexatriacontane-1,36-diamine is a long-chain aliphatic diamine with the molecular formula C42H90N4. This compound is characterized by its two primary amine groups located at both ends of a 36-carbon chain, making it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-aminopropyl)hexatriacontane-1,36-diamine typically involves the reaction of hexatriacontane-1,36-diol with 3-aminopropylamine under dehydrating conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid to facilitate the formation of the amine groups .
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis(3-aminopropyl)hexatriacontane-1,36-diamine undergoes various types of chemical reactions, including:
Oxidation: The primary amine groups can be oxidized to form nitro compounds or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro compounds, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-bis(3-aminopropyl)hexatriacontane-1,36-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and surfactants.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in antimicrobial agents.
Industry: Utilized in the production of lubricants, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of N,N’-bis(3-aminopropyl)hexatriacontane-1,36-diamine involves its interaction with various molecular targets. The primary amine groups can form hydrogen bonds and ionic interactions with biological molecules, affecting their structure and function. This compound can also insert into lipid bilayers, altering membrane properties and influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-bis(3-aminopropyl)-1,3-propanediamine: A shorter-chain analogue with similar amine functionality.
N,N’-bis(2-aminoethyl)-1,3-propanediamine: Another analogue with ethylene linkers instead of propylene.
Spermine: A naturally occurring polyamine with multiple amine groups.
Uniqueness
N,N’-bis(3-aminopropyl)hexatriacontane-1,36-diamine is unique due to its long aliphatic chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring interaction with both hydrophobic and hydrophilic environments .
Eigenschaften
Molekularformel |
C42H90N4 |
|---|---|
Molekulargewicht |
651.2 g/mol |
IUPAC-Name |
N,N'-bis(3-aminopropyl)hexatriacontane-1,36-diamine |
InChI |
InChI=1S/C42H90N4/c43-37-35-41-45-39-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40-46-42-36-38-44/h45-46H,1-44H2 |
InChI-Schlüssel |
OFFBTFONFHSIGA-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCCCCCCCCCCCCCNCCCN)CCCCCCCCCCCCCCCCCNCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





